Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chloropyridin-4-yloxy group, a sulfonyl linker, and a phenylcarbamate moiety. The 3-chloropyridine substituent may confer electron-withdrawing effects, influencing reactivity or binding affinity in biological systems. The methyl carbamate group provides hydrolytic stability compared to ester analogs, making it suitable for applications in medicinal chemistry or agrochemical development.
Properties
IUPAC Name |
methyl N-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-25-17(22)20-12-2-4-14(5-3-12)27(23,24)21-9-7-13(11-21)26-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLBSPPRKPQJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in key functional groups:
Pyrrolidine Sulfonyl Derivatives
- Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide () Structural Differences: Replaces the carbamate with a sulfonamide and incorporates a pyrazolopyrimidine-chromenone core. Impact: The sulfonamide group may improve solubility, while the chromenone moiety could enhance π-π stacking in enzyme binding pockets. The compound in exhibits a melting point of 252–255°C and a molecular mass of 603.0 g/mol, suggesting higher thermal stability compared to the target compound (data for the latter is unavailable) .
Chloropyridine-Substituted Analogs
- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, ) Structural Differences: Features a fluorophenyl-chromenone system instead of pyrrolidine and a bulkier isopropylsulfonamide group. Impact: The fluorinated aromatic system likely increases metabolic stability, while the isopropyl group may sterically hinder target interactions compared to the carbamate’s smaller methyl group .
Carbamate-Containing Compounds
- Example : Methyl phenylcarbamates with alternative heterocycles (hypothetical).
- Structural Differences : Substitutes pyrrolidine with piperidine or morpholine rings.
- Impact : Piperidine analogs may exhibit improved bioavailability due to reduced ring strain, while morpholine derivatives could enhance water solubility via oxygen’s lone pairs.
Data Tables
Table 1. Structural and Physical Comparison of Key Analogs
| Compound Name | Core Structure | Functional Groups | Melting Point (°C) | Molecular Mass (g/mol) |
|---|---|---|---|---|
| Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate | Pyrrolidine-sulfonyl | Carbamate, 3-chloropyridine | N/A | ~420 (estimated) |
| N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide | Pyrazolopyrimidine-chromenone | Sulfonamide, fluoroaromatic | 252–255 | 603.0 |
| 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide | Pyrazolopyrimidine-chromenone | Isopropylsulfonamide | N/A | ~620 (estimated) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
